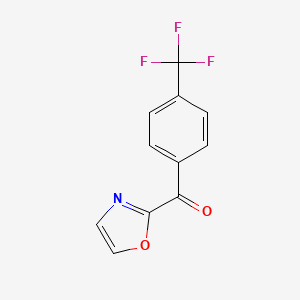

2-(4-Trifluoromethylbenzoyl)oxazole

Description

Significance of the Oxazole (B20620) Core in Organic Synthesis

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom. wikipedia.org This structural unit is a cornerstone in organic synthesis and is found in a multitude of biologically active compounds, including natural products, pharmaceuticals, and functional materials. researchgate.netresearchgate.net The prevalence of the oxazole core in nature is exemplified by its presence in various marine-derived peptides, where it contributes to the stability and electronic properties of the molecules, enabling crucial interactions with biological targets like proteins and nucleic acids. nih.gov

In the laboratory, oxazoles are not only synthetic targets but also versatile intermediates. researchgate.net Their utility is demonstrated in various transformations, including Diels-Alder reactions to form pyridines and formylation reactions. wikipedia.org The synthesis of the oxazole ring itself can be achieved through several established methods, such as the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, and the van Leusen oxazole synthesis, a reaction between an aldehyde and tosylmethyl isocyanide (TosMIC). pharmaguideline.commdpi.com

| Synthetic Method | Starting Materials | Key Features |

|---|---|---|

| Robinson-Gabriel Synthesis | 2-Acylaminoketones | Classic method involving dehydration. pharmaguideline.com |

| Reaction of α-haloketones with primary amides | α-Haloketones, Primary amides | Versatile and widely used. pharmaguideline.com |

| van Leusen Oxazole Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Forms 5-substituted oxazoles. mdpi.com |

| From α-hydroxy amino ketones and aldehydes | α-Hydroxy amino ketones, Aldehydes | The C2 atom of the oxazole is derived from the aldehyde. pharmaguideline.com |

Role of the Trifluoromethyl Group in Modulating Chemical Behavior

The trifluoromethyl (-CF3) group is a powerhouse in modern medicinal chemistry and materials science. nih.gov Its incorporation into organic molecules can dramatically alter their physicochemical properties. hovione.com The high electronegativity of the fluorine atoms in the -CF3 group, intermediate between that of fluorine and chlorine, imparts unique electronic characteristics. wikipedia.org This often leads to an increase in a molecule's lipophilicity, which can enhance its ability to cross cell membranes.

Furthermore, the trifluoromethyl group can significantly impact a molecule's metabolic stability. It can act as a bioisostere for a methyl group, protecting it from metabolic oxidation, or for a chlorine atom, modulating electronic and steric properties. wikipedia.org These modifications are critical in drug design, as they can improve a compound's pharmacokinetic profile, making it a more viable drug candidate. scilit.com The importance of the -CF3 group is underscored by its presence in numerous successful pharmaceuticals. wikipedia.org

Overview of 2-(4-Trifluoromethylbenzoyl)oxazole as a Research Subject

The compound this compound is a molecule of interest precisely because it marries the structural features of an acyl oxazole with the property-modulating effects of a trifluoromethyl group. The "2-benzoyl" portion indicates a carbonyl group attached to the second position of the oxazole ring, which is in turn bonded to a phenyl group. The "4-Trifluoromethyl" substituent on the phenyl ring introduces the influential -CF3 group.

This specific arrangement makes this compound a valuable subject for research. It serves as a building block for more complex molecules and as a model system for studying the interplay between the oxazole core and the trifluoromethylated phenyl ring. Its synthesis and reactions provide insights into the reactivity of such systems and can pave the way for the discovery of new compounds with potential applications in various scientific domains.

| Property | Effect of -CF3 Group | Significance |

|---|---|---|

| Lipophilicity | Increases | Enhanced membrane permeability. nih.gov |

| Metabolic Stability | Increases | Protection from metabolic oxidation. wikipedia.org |

| Acidity/Basicity | Increases acidity of nearby protons, decreases basicity of nearby groups | Alters ionization state and binding interactions. wikipedia.org |

| Molecular Conformation | Can influence | Affects binding to biological targets. hovione.com |

Propriétés

IUPAC Name |

1,3-oxazol-2-yl-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)8-3-1-7(2-4-8)9(16)10-15-5-6-17-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUHMIRJRFVXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NC=CO2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642072 | |

| Record name | (1,3-Oxazol-2-yl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-66-5 | |

| Record name | (1,3-Oxazol-2-yl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 2 4 Trifluoromethylbenzoyl Oxazole

Reactivity of the Oxazole (B20620) Ring System

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the oxazole ring are generally infrequent and often require the presence of specific activating features. pharmaguideline.comtandfonline.com In many instances, nucleophilic attack can lead to the cleavage of the oxazole ring rather than direct substitution. pharmaguideline.com

Activation at the 2-Position

The C2 position of the oxazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. cutm.ac.inpharmaguideline.com This inherent reactivity is further amplified in 2-(4-Trifluoromethylbenzoyl)oxazole by the strongly electron-withdrawing nature of the 4-trifluoromethylbenzoyl group attached to this position. Electron-withdrawing groups decrease the electron density of the ring, making it more reactive towards nucleophiles. numberanalytics.com The carbonyl group and the trifluoromethyl group work in concert to significantly activate the C2 position, making it a prime target for nucleophiles. Deprotonation at the C2 position is also facilitated when this position is unsubstituted. pharmaguideline.com

Displacement of Leaving Groups

Oxazoles that possess a suitable leaving group at the C2 position can undergo nucleophilic substitution, where the leaving group is displaced by a nucleophile. numberanalytics.comcutm.ac.inwikipedia.orgchemeurope.com Halogens, for instance, can be readily replaced when located at the C2 position of the oxazole ring. pharmaguideline.com While the 4-trifluoromethylbenzoyl group itself is not a typical leaving group for a direct substitution on the ring, the principles of nucleophilic substitution are highly relevant to derivatives of this compound that might be synthesized to include such a group. The order of reactivity for the substitution of halogens on the oxazole ring is C2 >> C4 > C5. tandfonline.com

Table 1: General Reactivity of Oxazoles in Nucleophilic Substitution

| Position on Oxazole Ring | Reactivity towards Nucleophiles | Influencing Factors |

|---|---|---|

| C2 | Highest | Most electron-deficient position; activated by electron-withdrawing substituents. numberanalytics.comcutm.ac.inpharmaguideline.com |

| C4 | Lower than C2 | Less electron-deficient compared to C2. tandfonline.com |

| C5 | Lowest | Less favorable for nucleophilic attack. tandfonline.com |

Electrophilic Substitution Reactions

Electrophilic substitution on the oxazole ring is generally challenging to achieve unless the ring is substituted with an electron-donating (activating) group. numberanalytics.compharmaguideline.comchemeurope.com The inherent electron-deficient character of the oxazole ring, which is exacerbated in this compound, makes it resistant to attack by electrophiles.

Regioselectivity at the 5-Position

When electrophilic substitution does occur on an activated oxazole ring, it shows a distinct regioselectivity, with the electrophile preferentially attacking the C5 position. tandfonline.comwikipedia.orgchemeurope.com The general order of reactivity for electrophilic attack is C4 > C5 > C2. pharmaguideline.com However, for this compound, the powerful deactivating effect of the substituent at C2 makes any electrophilic substitution highly unfavorable at all positions.

Influence of Activating Groups

The presence of electron-donating groups is a prerequisite for facilitating electrophilic substitution reactions on the oxazole ring. numberanalytics.compharmaguideline.comwikipedia.orgchemeurope.com These groups increase the electron density of the ring system, making it more susceptible to attack by electrophiles. numberanalytics.com Given that this compound is substituted with a strong deactivating group, it would require the introduction of a potent activating group at another position on the ring to enable any significant electrophilic substitution to take place.

Table 2: General Reactivity of Oxazoles in Electrophilic Substitution

| Position on Oxazole Ring | Reactivity towards Electrophiles | Influencing Factors |

|---|---|---|

| C5 | Preferred site of attack | Requires the presence of activating groups. tandfonline.comwikipedia.orgchemeurope.com |

| C4 | Second most favored site | Also requires activating groups. pharmaguideline.com |

| C2 | Least favored site | Highly electron-deficient. pharmaguideline.com |

Deprotonation and Related Transformations

The oxazole ring system possesses protons that can be abstracted under suitable basic conditions. The most acidic proton on the unsubstituted oxazole ring is at the C2 position. In the case of this compound, this position is substituted. However, the C5 and C4 protons remain. The electron-withdrawing nature of the 2-acyl group enhances the acidity of the remaining ring protons, particularly at the C5 position.

Deprotonation is typically achieved using strong organometallic bases, such as organolithium reagents. For oxazoles, deprotonation at the C2 position is most common due to it being the most electron-deficient carbon atom. pharmaguideline.com While the C2 position in the title compound is blocked, metallation at other positions, though less frequent, can occur. The resulting organolithium species are often unstable and can lead to ring-opening reactions, typically yielding open-chain isocyanide intermediates. pharmaguideline.com The presence of the strongly electron-withdrawing 4-trifluoromethylbenzoyl group would be expected to increase the acidity of the C5 proton, making deprotonation at this site more favorable than in oxazoles bearing electron-donating groups.

| Transformation | Reagent/Condition | Expected Outcome | Influence of Substituent |

| Metallation | Strong base (e.g., n-BuLi) | Abstraction of the C5 proton to form a lithiated oxazole intermediate. | The electron-withdrawing 2-substituent increases the kinetic and thermodynamic acidity of the C5-H bond. |

| Ring Opening | Unstable lithiated intermediate | Cleavage of the oxazole ring to form an isocyanide species. pharmaguideline.com | The substituent may influence the stability and subsequent reaction pathway of the ring-opened intermediate. |

Cycloaddition Reactions (e.g., Diels-Alder)

The oxazole ring contains a furan-type oxygen atom and can function as an azadiene in cycloaddition reactions, most notably the Diels-Alder reaction. pharmaguideline.com These reactions provide a powerful route to synthesizing substituted pyridine (B92270) and furan (B31954) derivatives. pharmaguideline.com The reactivity of the oxazole diene is highly dependent on its electronic nature.

Typically, the Diels-Alder reaction of oxazoles proceeds via a normal-electron-demand pathway, where the oxazole acts as the electron-rich diene reacting with an electron-poor dienophile. acs.org Reactivity is enhanced by electron-releasing substituents on the oxazole ring. pharmaguideline.com However, the this compound molecule is electronically inverted. The powerful electron-withdrawing nature of the substituent makes the oxazole ring electron-deficient.

This electronic profile makes the molecule a prime candidate for inverse-electron-demand Diels-Alder (IEDDA) reactions, where it would react with an electron-rich dienophile. acs.org Activation of the oxazole nitrogen with a Lewis or Brønsted acid can also facilitate cycloaddition by lowering the energy of the diene's LUMO, making it more reactive toward a dienophile's HOMO. acs.orgnih.govacs.org The initial cycloadduct formed from the reaction of an oxazole with an alkyne or alkene is often unstable and undergoes a retro-Diels-Alder reaction, eliminating a nitrile to afford a furan, or aromatizes to form a pyridine derivative.

| Reaction Type | Dienophile | Expected Mechanism | Key Feature |

| Normal-Electron-Demand Diels-Alder | Electron-poor (e.g., maleic anhydride) | Disfavored | The electron-deficient oxazole ring is a poor diene for this pathway. |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Electron-rich (e.g., enamines, ynamines) | Favored | The low-lying LUMO of the electron-deficient oxazole reacts with the high-lying HOMO of the dienophile. acs.org |

| Acid-Catalyzed Diels-Alder | Various alkenes/alkynes | Facilitated | Protonation or coordination to the oxazole nitrogen lowers the LUMO energy, enhancing reactivity. acs.orgnih.govacs.orgscilit.com |

Oxidative and Reductive Transformations

The this compound molecule offers multiple sites for oxidative and reductive transformations: the oxazole ring and the benzoyl carbonyl group.

Oxidation: The oxazole ring is susceptible to cleavage by strong oxidizing agents. Reagents like cold potassium permanganate (B83412) or ozone can open the ring. pharmaguideline.com Hydrogen peroxide, however, is generally unreactive towards the oxazole ring itself. pharmaguideline.com The primary products of oxidative cleavage are typically carboxylic acids or their derivatives, resulting from the fragmentation of the heterocyclic core.

Reduction: The oxazole ring can be reduced, though this often leads to ring cleavage, yielding open-chain products. pharmaguideline.com More predictably, the carbonyl group of the 2-benzoyl substituent is susceptible to reduction. Standard reducing agents like sodium borohydride (B1222165) can reduce the ketone to a secondary alcohol, yielding 2-[hydroxy(4-trifluoromethylphenyl)methyl]oxazole. The trifluoromethyl group is highly stable and generally does not participate in these transformations. The selective reduction of the carbonyl group while preserving the oxazole ring is a common synthetic manipulation.

| Transformation | Reagent | Target Site | Product |

| Oxidation | KMnO₄, O₃ | Oxazole Ring | Ring-opened fragments (e.g., carboxylic acids). pharmaguideline.com |

| Reduction | NaBH₄, LiAlH₄ | Benzoyl Carbonyl | 2-[hydroxy(4-trifluoromethylphenyl)methyl]oxazole |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Oxazole Ring | Potential for ring reduction and/or cleavage. |

Rearrangement Reactions (e.g., Cornforth Rearrangement of 4-Acyloxazoles)

The Cornforth rearrangement is a well-known thermal rearrangement reaction specific to 4-acyloxazoles. wikipedia.org In this reaction, the acyl group at the C4 position and a substituent at the C5 position of the oxazole ring exchange places. wikipedia.org The mechanism proceeds through a thermally induced pericyclic ring opening to a nitrile ylide intermediate, which then undergoes a thieme-connect.comthieme-connect.com-sigmatropic rearrangement and subsequent cyclization to form the rearranged oxazole isomer. wikipedia.org

It is critical to note that the Cornforth rearrangement, in its classical definition, applies to 4-acyloxazoles . Therefore, this compound, being a 2-acyloxazole , would not undergo this specific named rearrangement directly. The structural requirements for the Cornforth rearrangement are not met by this compound.

Influence of the 4-Trifluoromethylbenzoyl Substituent on Reactivity

The 4-trifluoromethylbenzoyl substituent is the primary driver of the unique reactivity of this molecule, distinguishing it from simpler alkyl- or aryl-substituted oxazoles. Its influence stems from the potent and stable electronic effects of the trifluoromethyl group.

Electronic Effects of the Trifluoromethyl Group (Electron-Withdrawing Nature)

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its effect is primarily inductive (a strong -I effect) due to the high electronegativity of the three fluorine atoms. This powerful inductive pull has several consequences for the this compound molecule:

Activation of the Carbonyl Group: The -CF₃ group strongly deactivates the phenyl ring towards electrophilic aromatic substitution but significantly increases the electrophilicity of the carbonyl carbon in the benzoyl group. This makes the carbonyl carbon a much more reactive site for nucleophilic attack compared to an unsubstituted benzoyl group. nih.gov

Lowering of MO Energies: The electron-withdrawing substituent lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. The significant lowering of the LUMO energy is particularly important for its reactivity in cycloaddition reactions. acs.org

Impact on Reaction Pathways and Regioselectivity

The electronic effects of the substituent have a direct and predictable impact on reaction outcomes, often governing the regioselectivity of chemical transformations.

Nucleophilic Attack: As noted, the primary site for nucleophilic attack is the highly electrophilic carbonyl carbon. This chemoselectivity would dominate in reactions with common nucleophiles.

Cycloaddition Regioselectivity: In Diels-Alder reactions, the substituent's influence on the frontier molecular orbitals dictates the preferred pathway. By making the oxazole ring electron-poor, it strongly favors the inverse-electron-demand pathway, thereby controlling the type of dienophile that will react efficiently. acs.org

Acidity: The substituent enhances the acidity of the C5 proton, making regioselective deprotonation at this site more feasible than in electron-rich oxazoles.

Stereoselectivity: In reactions that generate a new chiral center, such as the reduction of the carbonyl group, the bulky nature of the trifluoromethylphenyl group may offer some degree of steric hindrance, potentially influencing the stereochemical outcome of the reaction, although this effect is generally less pronounced than its electronic influence. Studies on other systems have shown that the -CF₃ group can influence stereoselectivity in reactions. nih.gov

| Reaction Type | Influence of 4-CF₃-Benzoyl Group | Resulting Pathway/Selectivity |

| Nucleophilic Addition | Strongly activates the carbonyl carbon. | Highly chemoselective attack at the C=O group. |

| Diels-Alder Cycloaddition | Makes the oxazole ring electron-poor, lowering the LUMO energy. | Favors inverse-electron-demand (IEDDA) pathway with electron-rich dienophiles. acs.org |

| Deprotonation | Increases the acidity of the C5-H proton. | Promotes regioselective metallation at the C5 position. |

| Electrophilic Attack | Deactivates the entire π-system (phenyl and oxazole rings). | Reactions with electrophiles are generally disfavored. |

Mechanistic Investigations of Key Reactions

Comprehensive mechanistic investigations are crucial for understanding and optimizing chemical reactions. Such studies typically involve a combination of experimental techniques and computational modeling to map out the energy landscape of a reaction, identify transient species, and determine the sequence of bond-making and bond-breaking events.

Elucidation of Elementary Steps

The elucidation of elementary steps involves breaking down a complex reaction into a sequence of individual, concerted events. For a compound like this compound, this would involve studying reactions such as its synthesis or subsequent transformations. However, there is a lack of specific studies in the available literature that delineate the elementary steps for reactions involving this compound.

Identification of Intermediates

The identification and characterization of reaction intermediates are key to confirming a proposed reaction mechanism. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and trapping experiments are often employed for this purpose. In the context of the synthesis of this compound, potential intermediates would include acylamino ketones or other precursors, depending on the synthetic route. However, specific studies identifying and characterizing intermediates in reactions of this compound are not found in the surveyed literature.

Computational Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for investigating reaction mechanisms, allowing for the calculation of transition state geometries and energies, reaction energy profiles, and the electronic structure of reactants, intermediates, and products. Such studies could provide significant insights into the reactivity of this compound. Despite the utility of these methods, no specific computational studies on the reaction mechanisms of this compound have been identified in the public domain.

Computational Chemistry and Theoretical Studies

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its reactivity and physical properties. For 2-(4-Trifluoromethylbenzoyl)oxazole, this analysis encompasses molecular orbital theory, charge distribution, dipole moments, electron affinities, and ionization potentials.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic and optical properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. irjweb.com A larger gap generally implies higher stability and lower chemical reactivity. irjweb.com

For oxazole (B20620) derivatives, the HOMO-LUMO energy gap can be calculated using methods like Density Functional Theory (DFT). irjweb.comajchem-a.com For instance, a study on a similar oxazole derivative, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, calculated a HOMO-LUMO gap of 4.4815 eV, suggesting good kinetic stability. ajchem-a.com The energy gap provides insights into the charge transfer that can occur within the molecule. irjweb.comniscpr.res.in

| Parameter | Value | Significance |

| HOMO Energy | Typically around -5 to -7 eV for similar structures | Represents the ability to donate electrons |

| LUMO Energy | Typically around -1 to -3 eV for similar structures | Represents the ability to accept electrons |

| HOMO-LUMO Gap | ~4.5 eV (for a related oxadiazole) ajchem-a.com | Indicates chemical reactivity and stability irjweb.com |

Mulliken population analysis is a common method for calculating atomic charges, which influence properties like dipole moment and electronic structure. niscpr.res.in In heterocyclic compounds, the distribution of charges is often non-uniform. Typically, more electronegative atoms like nitrogen and oxygen will exhibit negative charges, while carbon and hydrogen atoms may have positive or negative charges depending on their chemical environment. niscpr.res.inresearchgate.net

In related oxazole and benzoxazole (B165842) structures, it has been observed that carbon and nitrogen atoms often carry negative charges, while hydrogen atoms are positively charged. niscpr.res.in The specific charge distribution for this compound would require specific DFT calculations, but general trends can be inferred from similar molecules.

Electron affinity (EA) and ionization potential (IP) are fundamental electronic properties that relate to a molecule's ability to accept or lose an electron, respectively. These values can be calculated using computational methods. For an oxazole derivative, (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one, the calculated ionization potential and electron affinity were discussed in the context of its potential as an electron transport material in organic light-emitting diodes (OLEDs). researchgate.net

Molecular Geometry Optimization

Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This includes the prediction of bond lengths and angles.

The geometry of the oxazole ring and its substituents can be determined with a high degree of accuracy using methods like DFT. irjweb.comresearchgate.net The oxazole ring itself is planar, and the bond lengths within the ring can vary, indicating a degree of bond fixation. researchgate.net For example, in oxazole derivatives, the C=N double bond length is typically around 1.30 Å. researchgate.net The bond lengths and angles in the trifluoromethylbenzoyl portion of the molecule would also be influenced by the electronic effects of the trifluoromethyl group and the carbonyl group. nih.gov

Below is a table of typical bond lengths and angles for the oxazole ring, which would be expected to be similar in this compound. researchgate.net

| Bond | Typical Length (Å) | Angle | Typical Value (°) |

| C2-N3 | Varies | N3-C2-O1 | ~115 |

| C4-N3 | Varies | C2-O1-C5 | ~103 |

| C2-O1 | ~1.36 | O1-C5-C4 | ~109 |

| C5-O1 | ~1.37 | C5-C4-N3 | ~105 |

| C4-C5 | ~1.36 | C4-N3-C2 | ~108 |

Dihedral Angles and Conformation

The conformation of this compound, which is determined by the rotation around its single bonds, is crucial for its biological activity and physical properties. The key dihedral angle would be that between the plane of the oxazole ring and the plane of the trifluoromethylbenzoyl group. A detailed conformational analysis would involve mapping the potential energy surface as a function of this and other relevant dihedral angles to identify low-energy conformers. However, specific studies detailing these angles and the resulting conformational preferences for this compound are not available in the reviewed literature.

Quantum Chemical Methodologies

A variety of quantum chemical methods are employed to calculate the electronic structure and properties of molecules. The choice of method depends on the desired accuracy and the computational cost.

Ab Initio Methods (e.g., HF, Coupled Cluster)

Ab initio methods are based on first principles, using only fundamental physical constants. The Hartree-Fock (HF) method provides a foundational approximation but often requires correction for electron correlation. Coupled Cluster (CC) methods, such as CCSD(T), are considered the "gold standard" for accuracy in quantum chemistry, though they are computationally intensive. A thorough investigation would typically use these methods to obtain benchmark energies and properties for the stable conformers of this compound. Specific applications of HF or CC methods to this compound are not found in existing publications.

Density Functional Theory (DFT) (e.g., B3LYP, HSEh1PBE)

Density Functional Theory (DFT) has become the most widely used quantum chemical method due to its excellent balance of accuracy and computational efficiency. Functionals like B3LYP are popular for a broad range of applications, from geometry optimization to the calculation of spectroscopic properties. The HSEh1PBE functional is a range-separated hybrid functional often used for solid-state systems and for obtaining more accurate band gaps. While these methods are routinely applied to organic molecules, specific results of DFT calculations, such as optimized geometries, electronic properties, or reaction energetics for this compound, are not documented.

Semi-Empirical Methods (e.g., PM3)

Semi-empirical methods, such as PM3, are computationally much faster than ab initio or DFT methods because they use parameters derived from experimental data to simplify calculations. This makes them suitable for studying very large molecular systems or for high-throughput screening. They can be used for initial conformational searches or to obtain qualitative insights into electronic properties. However, no published studies were found that employ PM3 or other semi-empirical methods to analyze this compound.

Simulation of Spectroscopic Properties

Computational methods are powerful tools for simulating and interpreting various types of spectra. Time-Dependent DFT (TD-DFT) is commonly used to simulate UV-Vis and circular dichroism spectra. Calculations of vibrational frequencies (IR and Raman) are also standard, aiding in the assignment of experimental spectral bands. Such simulated spectra for this compound would be invaluable for its characterization, but this information is not currently available.

Computational Design Strategies

Computational design strategies are pivotal in modern drug discovery. These approaches use molecular modeling to design new molecules with desired properties, such as enhanced binding affinity to a biological target. For a compound like this compound, this could involve modifying its structure to optimize interactions with a specific enzyme or receptor. While general strategies for designing oxadiazole and other heterocyclic inhibitors exist, there is no specific mention of this compound in the context of computational design studies in the surveyed literature.

Fragment-Based Design Approaches

Fragment-based drug discovery (FBDD) has become a potent strategy in medicinal chemistry for the development of new therapeutic agents. frontiersin.org This method identifies small molecular fragments that bind to a biological target and then optimizes these fragments into more potent, lead-like molecules. frontiersin.orgyoutube.com Unlike traditional high-throughput screening, FBDD utilizes smaller libraries of low-molecular-weight compounds, which can more efficiently explore the chemical space of a target's binding site. frontiersin.orgyoutube.com The oxazole ring is a versatile scaffold in medicinal chemistry due to its ability to form various non-covalent interactions with enzymes and receptors. researchgate.netlsmu.lt

In the context of this compound, fragment-based design offers a rational approach to understanding its molecular interactions and guiding the synthesis of more effective derivatives. This involves computationally deconstructing the molecule into its core components: the oxazole moiety and the 4-(trifluoromethyl)benzoyl group. The binding contributions of these individual fragments and their analogs are then assessed through computational methods like molecular docking and molecular dynamics simulations.

Research in this area often focuses on inhibitors for targets such as fatty acid amide hydrolase (FAAH) and aquaporin-4 (AQP4), where oxazole derivatives have shown promise. nih.gov For instance, computational studies on 2,4,5-trisubstituted oxazoles have been used to predict their binding energies and interactions within the active site of AQP4. nih.gov

The general workflow for a fragment-based approach involving a scaffold like this compound would typically include:

Fragment Library Screening: A library of fragments containing either oxazole or substituted benzoyl motifs would be computationally screened against a specific protein target.

Hit Identification and Validation: Fragments that exhibit favorable binding energies and interaction patterns are identified as "hits."

Fragment Linking or Growing: These hits are then either linked together or grown by adding new functional groups to improve their affinity and selectivity for the target. youtube.com This process is guided by structural information, often obtained from X-ray crystallography or computational models. nih.gov

The table below illustrates hypothetical data from a fragment-based computational screening study. It shows the predicted binding energies of fragments related to the this compound structure when docked into a target's active site.

Table 1: Illustrative Computational Data for Fragments

| Fragment Name | Predicted Binding Energy (kcal/mol) | Key Interaction Types |

| Oxazole | -4.2 | Hydrogen Bonding, Pi-Alkyl |

| Benzoyl | -5.1 | Pi-Pi Stacking, Hydrophobic |

| 4-(Trifluoromethyl)phenyl | -5.9 | Halogen Bonding, Hydrophobic |

| 2-Benzoyloxazole | -6.8 | Hydrogen Bonding, Pi-Pi Stacking |

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

The insights from these computational analyses are crucial for the rational design of new molecules. By understanding the structure-activity relationship (SAR) at the fragment level, medicinal chemists can make more informed decisions about which modifications are likely to lead to improved biological activity. nih.govnih.gov

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 2-(4-trifluoromethylbenzoyl)oxazole, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each provide unique and complementary information.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the oxazole (B20620) ring and the trifluoromethyl-substituted phenyl ring.

The protons of the oxazole ring typically appear in the aromatic region of the spectrum. Based on data from similar oxazole structures, the chemical shifts for these protons are anticipated to be in the range of δ 7.0-8.5 ppm . The specific coupling patterns between these protons would provide definitive assignments.

The protons on the 4-(trifluoromethyl)benzoyl group will present as a characteristic AA'BB' system, typical of a para-substituted benzene (B151609) ring. This pattern consists of two doublets. The protons ortho to the electron-withdrawing trifluoromethyl group are expected to be deshielded and appear at a lower field (further downfield) compared to the protons meta to this group. For instance, in structurally related compounds, aromatic protons on a trifluoromethyl-substituted phenyl ring appear as doublets around δ 8.24 ppm and δ 7.91 ppm beilstein-journals.org.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Oxazole-H | 7.0 - 8.5 | m |

| Phenyl-H (ortho to -CF₃) | ~8.2 | d |

Note: Predicted values are based on analogous compounds. 'd' denotes doublet, 'm' denotes multiplet.

The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. The carbonyl carbon of the benzoyl group is expected to be the most deshielded, appearing at a chemical shift of approximately δ 180-190 ppm . The carbon atoms of the oxazole ring typically resonate in the range of δ 120-160 ppm rsc.org.

The carbon atoms of the phenyl ring will show distinct signals. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a predicted chemical shift around δ 133 ppm (J = 33 Hz) beilstein-journals.org. The trifluoromethyl carbon itself is also expected to show a quartet in the region of δ 123 ppm (J = 271 Hz) beilstein-journals.org. The other aromatic carbons will have chemical shifts in the typical aromatic region of δ 125-135 ppm beilstein-journals.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Benzoyl) | 180 - 190 |

| C (Oxazole) | 120 - 160 |

| C-CF₃ (Phenyl) | ~133 (q, J ≈ 33 Hz) |

| Aromatic C-H (Phenyl) | 125 - 135 |

| Aromatic C (ipso, attached to C=O) | ~137 |

Note: Predicted values are based on analogous compounds. 'q' denotes quartet.

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds nih.gov. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. Based on data for similar aromatic trifluoromethyl compounds, this singlet is predicted to appear in the range of δ -60 to -65 ppm, with a specific reported value for a related oxadiazole being -63.11 ppm beilstein-journals.org. The exact chemical shift is influenced by the electronic environment of the phenyl ring and the solvent used for the measurement nih.gov.

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Note: Predicted values are based on analogous compounds. 's' denotes singlet.

Infrared (IR) Spectroscopy and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

A strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the benzoyl moiety is anticipated in the region of 1650-1680 cm⁻¹ rsc.org. The C-F stretching vibrations of the trifluoromethyl group typically give rise to strong and characteristic bands in the region of 1300-1100 cm⁻¹ ajchem-a.com.

The vibrations of the oxazole ring will produce a series of bands in the fingerprint region (below 1500 cm⁻¹), including C=N and C-O-C stretching vibrations esisresearch.orgnih.gov. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region ajchem-a.com.

Table 4: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Carbonyl (C=O) Stretch | 1680 - 1650 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch (asymmetric and symmetric) | 1300 - 1100 |

Note: Predicted values are based on analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound.

For this compound, the molecular ion peak (M⁺) would be expected in the mass spectrum, confirming the molecular weight of the compound. The fragmentation pattern is likely to be dominated by the cleavage of the bond between the benzoyl group and the oxazole ring clockss.org. This would lead to the formation of two major fragment ions: the 4-(trifluoromethyl)benzoyl cation and the oxazolyl cation.

Further fragmentation of the 4-(trifluoromethyl)benzoyl cation could involve the loss of a CO molecule to form the 4-(trifluoromethyl)phenyl cation. The trifluoromethyl group is generally stable, but loss of a fluorine atom or the entire CF₃ radical can also be observed under certain conditions fluorine1.ru. The oxazole ring itself can undergo characteristic ring-opening and fragmentation pathways clockss.org.

Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z |

|---|---|

| [M]⁺ | 241.04 |

| [C₈H₄F₃O]⁺ (4-Trifluoromethylbenzoyl) | 173.02 |

| [C₃H₂NO]⁺ (Oxazolyl) | 68.01 |

Note: m/z values are calculated for the most abundant isotopes.

X-ray Diffraction (XRD) for Single Crystal Analysis

While specific crystallographic data for this compound is not publicly available, a single-crystal XRD analysis would be expected to reveal several key structural features. The analysis would confirm the planarity of the oxazole ring and the geometry of the benzoyl substituent. It would also provide precise measurements of the C-F, C=O, and other key bond lengths and angles.

Furthermore, the crystal packing arrangement would be elucidated, showing how the molecules interact with each other in the solid state through non-covalent interactions such as π-π stacking or dipole-dipole interactions. For a related compound, 3-[4-(trifluoromethyl)phenyl]-3a,4,8,8a-tetrahydro-6H- nih.govdioxepino[5,6-d] rsc.orgoxazole, the crystal system was determined to be monoclinic with a P 1 21/n 1 space group ejournal.by. A similar level of detailed structural information would be obtainable for this compound should suitable single crystals be grown.

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(4-methoxyphenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole |

| 3-[4-(trifluoromethyl)phenyl]-3a,4,8,8a-tetrahydro-6H- nih.govdioxepino[5,6-d] rsc.orgoxazole |

| methyl 4-(trifluoromethyl)benzoate |

| 2-(4-Chloro phenyl)-5-phenyl oxazole |

Advanced Electron Spectroscopy for Structural and Electronic Elucidation

Advanced electron spectroscopy techniques are indispensable tools for probing the intricate electronic structure of molecules like this compound. These methods provide detailed information about electron binding energies, orbital character, and decay processes following core-level ionization, which are crucial for a comprehensive understanding of the molecule's chemical and physical properties. Due to the limited availability of specific experimental data for this compound, this section will discuss the application of these techniques by drawing parallels with detailed studies on the parent oxazole molecule. The principles and the nature of the data obtained are directly applicable to understanding the electronic characteristics of the oxazole ring system within the target molecule.

Valence Photoelectron Spectroscopy (PES)

Valence Photoelectron Spectroscopy (PES) is a powerful technique used to investigate the energies of electrons in the outermost molecular orbitals. By irradiating a molecule with high-energy photons, typically in the vacuum ultraviolet (VUV) range, valence electrons are ejected. The kinetic energy of these photoelectrons is measured, and from this, their binding energies can be determined, providing a direct map of the molecule's valence electronic structure.

In the case of the oxazole ring, the valence photoelectron spectrum reveals a series of bands corresponding to ionization from different molecular orbitals. dtu.dk The spectrum measured for oxazole using a photon energy of 98 eV shows distinct features in the binding energy range of 9 to 45 eV. dtu.dk The initial ionization transitions, observed at 9.7 eV and 11.07 eV, are attributed to the ejection of electrons from the π₃ and the nitrogen lone-pair n(N) orbitals, respectively. dtu.dk Transitions at higher binding energies are primarily associated with the removal of electrons from σ-type molecular orbitals. dtu.dk Theoretical calculations, such as those using the equation-of-motion coupled-cluster singles and doubles (EOM-CCSD) method, show good agreement with the experimental spectrum and are crucial for the accurate assignment of the observed PES peaks. dtu.dk

Table 1: Experimental and Calculated Valence Ionization Energies of Oxazole

| Peak | Experimental Binding Energy (eV) | Calculated Ionization Energy (eV) | Orbital Assignment |

| 1 | 9.70 | 9.68 | π₃ |

| 2 | 11.07 | 11.05 | n(N) |

| 3 | 13.70 | 13.65 | σ |

| 4 | 14.50 | 14.45 | σ |

| 5 | 17.20 | 17.18 | σ |

Data derived from studies on the parent oxazole molecule. dtu.dkosti.gov

X-ray Absorption (XA) Spectroscopy

X-ray Absorption (XA) Spectroscopy, which includes X-ray Absorption Near-Edge Structure (XANES), is a technique that provides information about the unoccupied electronic states and the local geometric structure of a specific element within a molecule. nih.govspringernature.comwikipedia.org This element-specific method involves tuning the X-ray energy across an absorption edge of a core electron (e.g., K-edge of carbon, nitrogen, or oxygen). The resulting spectrum shows features corresponding to the excitation of these core electrons to unoccupied molecular orbitals.

For the oxazole molecule, XA spectra have been measured and analyzed at the carbon, nitrogen, and oxygen K-edges. dtu.dk These spectra are sensitive to the local chemical environment of the absorbing atom. The features in the XANES region are characteristic of the transitions from the 1s core orbitals to various unoccupied molecular orbitals, such as π* and σ* orbitals. osti.gov Theoretical simulations are essential for interpreting these spectra and assigning the observed absorption features to specific electronic transitions. dtu.dk For instance, the nitrogen and oxygen K-edge XA spectra of oxazole are particularly sensitive to the level of dynamical electron correlation included in the theoretical models. osti.gov

Table 2: Prominent X-ray Absorption Transitions for Oxazole

| K-edge | Experimental Transition Energy (eV) | Theoretical Transition Energy (eV) | Assignment (Core Orbital → Unoccupied Orbital) |

| Carbon | ~286 | ~285.8 | 1s(C) → π |

| Nitrogen | ~402 | ~401.5 | 1s(N) → π |

| Oxygen | ~535 | ~534.7 | 1s(O) → π* |

Data derived from studies on the parent oxazole molecule. dtu.dkosti.gov

X-ray Photoelectron (XP) Spectroscopy

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

In the context of a molecule like oxazole, XPS provides precise measurements of the core-level binding energies of its constituent atoms (carbon, nitrogen, and oxygen). dtu.dk These binding energies are sensitive to the chemical environment of the atom, a phenomenon known as the chemical shift. For example, the carbon atoms in the oxazole ring are in different chemical environments, which would lead to slightly different C 1s binding energies, although these may not always be fully resolved experimentally. osti.gov The nitrogen and oxygen 1s binding energies are also characteristic of their bonding within the heterocyclic ring. Accurate theoretical calculations are necessary to account for orbital correlation and relaxation effects for a complete description of the XPS data. osti.gov

Table 3: Core-Level Binding Energies of Oxazole

| Atom | Core Level | Experimental Binding Energy (eV) |

| Carbon | C 1s | ~286.5 - 288.0 |

| Nitrogen | N 1s | ~401.0 |

| Oxygen | O 1s | ~533.5 |

Data derived from studies on the parent oxazole molecule. osti.gov

Auger-Meitner Electron (AE) Spectroscopy

Auger-Meitner Electron (AE) Spectroscopy is a powerful analytical technique that provides information about the elemental and, in some cases, the chemical composition of a surface. The process involves the ionization of a core-level electron by an incident high-energy beam (X-rays or electrons), creating a core hole. This core hole is then filled by an electron from a higher energy level, and the excess energy is transferred to another electron, which is ejected from the atom. This ejected electron is the Auger-Meitner electron, and its kinetic energy is characteristic of the element from which it originated.

For oxazole, both normal and resonant Auger-Meitner electron spectra have been studied at the carbon, oxygen, and nitrogen K-edges. dtu.dk The normal AES is dominated by singlet excitation channels. osti.gov The resonant AES, where a core electron is first excited to an unoccupied orbital before the decay process, is more complex. The participator decay channels, which are dominant at higher kinetic energies, are well-described by coupled-cluster theory. osti.gov In contrast, the spectator channels require more sophisticated theoretical models for a satisfactory description. osti.gov The kinetic energies of the Auger-Meitner electrons provide a fingerprint of the electronic structure and decay dynamics of the core-ionized molecule.

Table 4: Approximate Kinetic Energy Ranges for Normal Auger-Meitner Electrons of Oxazole

| Initial Core Hole | Approximate Kinetic Energy Range (eV) |

| C 1s | ~240 - 270 |

| N 1s | ~360 - 390 |

| O 1s | ~490 - 520 |

Data derived from studies on the parent oxazole molecule. dtu.dkosti.gov

2 4 Trifluoromethylbenzoyl Oxazole As a Synthetic Intermediate

Role in the Synthesis of Complex Heterocyclic Systems

The 2-acyl oxazole (B20620) motif, exemplified by 2-(4-Trifluoromethylbenzoyl)oxazole, is a key precursor in the synthesis of complex, polysubstituted heterocyclic systems. Oxazoles are recognized as important pharmacophores present in numerous natural products and bioactive molecules. acs.org The strategic placement of the acyl group at the 2-position provides a reactive handle for building further complexity.

Synthetic strategies often involve the construction of 2,4,5-trisubstituted oxazoles, which then act as scaffolds for creating extended heterocyclic frameworks. acs.org The synthesis of such compounds can be achieved through various methods, including the reaction of aroylmethylidene malonates with nitriles or the direct reaction of carboxylic acids with isocyanoacetates. acs.org These methods offer pathways to a wide array of substituted oxazoles that can be used in subsequent synthetic steps. For instance, the phorboxazoles, a class of potent cytostatic marine natural products, feature complex oxazole-containing structures, and their synthesis has been approached using strategies like the hetero-Diels-Alder reaction. nih.gov

Derivatization of the Oxazole Core

The oxazole ring in this compound is not merely a passive structural element; it can be actively transformed into other important heterocyclic structures. This derivatization is a powerful tool for increasing molecular diversity from a common intermediate.

A well-established transformation of the oxazole core is its conversion into a substituted pyridine (B92270) ring. This is typically achieved through a hetero-Diels-Alder reaction, where the oxazole acts as the diene component in a cycloaddition with a suitable dienophile, such as an olefin or acetylene. researchgate.net In many cases, the primary cycloadduct is not stable and undergoes a spontaneous rearrangement, often involving the loss of a small molecule, to yield the aromatic pyridine product. researchgate.net This sequence effectively functions as a cascade reaction, providing direct access to polysubstituted pyridines from oxazoles. researchgate.net

The general scheme for this transformation allows for the synthesis of various pyridine derivatives, including analogues of Vitamin B6. researchgate.net

Strategies for Further Functionalization of the Benzoyl Moiety

The 4-trifluoromethylbenzoyl portion of the molecule offers two primary sites for further functionalization: the carbonyl group and the aromatic ring.

The carbonyl ketone can undergo standard reactions such as reduction to a secondary alcohol, reductive amination to form an amine, or reaction with Grignard or organolithium reagents to generate tertiary alcohols. These transformations allow for the introduction of new substituents and the extension of the molecular framework.

The aromatic ring is substituted with two deactivating groups: the acyl group and the trifluoromethyl group (CF₃). Both are meta-directing. youtube.com The powerful electron-withdrawing nature of the CF₃ group is well-documented. nih.gov Consequently, the benzene (B151609) ring is significantly deactivated towards electrophilic aromatic substitution. libretexts.orglibretexts.org If such a reaction were forced, the incoming electrophile would be directed to the positions meta to the trifluoromethyl group, which are the positions ortho to the benzoyl group. The reactivity of the related compound, 4-(Trifluoromethyl)benzoyl chloride, highlights the utility of the benzoyl moiety in forming esters and amides. ontosight.aisigmaaldrich.com More advanced methods, such as visible-light-mediated organocatalysis, have been developed for the selective C-F bond functionalization of unactivated trifluoromethylarenes, potentially allowing the CF₃ group itself to be converted into a difluoroalkyl group (Ar-CF₂R). nih.gov

Applications in Tandem Reactions and Cascade Processes

The structure of this compound is well-suited for use in tandem or cascade reactions, where multiple bond-forming events occur in a single operation to rapidly build molecular complexity.

As mentioned previously, the Diels-Alder reaction of oxazoles with dienophiles to form pyridines is a classic example of a cascade process, as the initial cycloaddition is followed by an in-situ rearrangement to the final aromatic product. researchgate.net

More recently, photocatalytic methods have enabled novel cascade reactions. For example, the dearomative cycloaddition of oxazoles with alkenes can be initiated by an energy transfer catalyst. acs.org This process can lead to the formation of fused bicyclic azoline frameworks through a [2π + 2π] cycloaddition, demonstrating a modern approach to cascade reactions involving the oxazole core. acs.org While many cascade reactions are designed for the synthesis of the oxazole ring itself, these examples show the utility of the formed oxazole as a reactant in subsequent complexity-building transformations. nih.govlu.se

Interactive Data Table of Representative Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Ref. |

| Pyridine Synthesis | 5-Ethoxyoxazole | Dimethyl maleate | Heat | Pyridoxine analogue | researchgate.net |

| Dearomative Cycloaddition | 2-Phenyloxazole | Acrylonitrile | Ir-F photocatalyst | Bicyclic azoline | acs.org |

| C-F Alkylation | Trifluoromethylarene | Alkene | Organocatalyst, Light | Difluoroalkylarene | nih.gov |

Q & A

Q. What are the common synthetic routes for preparing 2-(4-trifluoromethylbenzoyl)oxazole derivatives?

The synthesis of oxazole derivatives typically involves cyclization or functionalization strategies. For example:

- Robinson-Gabriel synthesis : Reacting 2-acylamino ketones with dehydrating agents (e.g., POCl₃) to form oxazole rings via intramolecular cyclization .

- Benzoylation : Introducing the 4-trifluoromethylbenzoyl group via Friedel-Crafts acylation using AlCl₃ as a catalyst, followed by purification via recrystallization (similar to methods in ).

- Chloromethylation : Using chloromethyl methyl ether and ZnCl₂ as a catalyst to introduce reactive chloromethyl groups, enabling downstream functionalization .

Key Considerations : Optimize reaction temperatures (e.g., reflux in ethanol or DMSO) and stoichiometry to improve yields (typically 60–95% for similar compounds) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Standard characterization methods include:

- Spectroscopy :

- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and oxazole ring vibrations (C=N, ~1600 cm⁻¹) .

- NMR : ¹H/¹³C-NMR to confirm substituent positions (e.g., trifluoromethyl protons as singlets at ~δ 7.5 ppm) .

- Elemental Analysis : Verify purity (e.g., C, H, N content within ±0.3% of theoretical values) .

- X-ray Crystallography : Resolve molecular geometry and confirm non-coplanarity of aromatic rings (observed in related oxazoles) .

Q. What are the key applications of this compound in medicinal chemistry?

Oxazole derivatives are explored as:

- Antimicrobial Agents : Metal complexes (e.g., Cu(II), Ni(II)) of oxazole ligands show enhanced antifungal activity compared to free ligands .

- Enzyme Inhibitors : Structural analogs inhibit enzymes like aromatase or EGFR tyrosine kinase via π-π stacking and hydrogen bonding with active sites .

- Fluorophores : Derivatives with hydroxyphenyl groups exhibit ESIPT (excited-state intramolecular proton transfer), useful in bioimaging .

Advanced Research Questions

Q. How does benzannulation at the oxazole moiety influence ESIPT properties?

Benzannulation (e.g., extending conjugation via fused benzene rings) alters charge-transfer character and proton-transfer energy barriers:

- Spectral Shifts : Benzannulation at the oxazole site causes minimal emission wavelength shifts compared to phenol-unit benzannulation .

- Computational Insights : Hybrid DFT functionals (B3LYP, PBE0) accurately model emission energies, while CAM-B3LYP overestimates them. Calculations reveal intramolecular charge transfer (ICT) and excited-state aromaticity as key factors .

Q. Experimental Design :

Synthesize benzannulated analogs (e.g., HPO vs. HBO; ).

Compare fluorescence spectra (λ_em) and Stokes shifts.

Validate with TDDFT calculations (B3LYP/6-31+G(d)/IEFPCM).

Q. How do reaction conditions impact the acylaminoacylation of aromatic hydrocarbons to form oxazole derivatives?

Reaction efficiency depends on:

- Catalyst Choice : Anhydrous AlCl₃ facilitates acylaminoacylation of mesitylene, yielding 2-aza-1,4-diones, which cyclize with POCl₃ to oxazoles (65–95% yields) .

- Substrate Electronics : Electron-rich aromatics (e.g., toluene) react faster than benzene due to enhanced electrophilic substitution.

- Contradictions : Lower yields (<50%) observed with nitro-substituted substrates due to steric hindrance (see ) .

Q. What strategies resolve contradictions in reported biological activities of oxazole derivatives?

Address discrepancies via:

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., trifluoromethyl vs. bromo groups) on bioactivity .

- Metabolic Stability Assays : Assess if metabolic pathways (e.g., oxidation of methyl groups) reduce efficacy in vitro vs. in vivo .

- Docking Simulations : Model interactions with targets (e.g., EGFR kinase) to explain variations in IC₅₀ values (e.g., 9c vs. 9m in ).

Q. How can computational methods guide the design of oxazole-based fluorophores?

- DFT/TDDFT Modeling : Predict absorption/emission spectra by optimizing S₀ and S₁ geometries. Use B3LYP for ground states and PBE0 for excited states .

- Charge-Transfer Analysis : Calculate HOMO-LUMO gaps to assess ICT character. For example, benzannulation reduces HOMO-LUMO gaps by 0.3–0.5 eV .

- Validation : Compare computed λ_max with experimental UV-Vis data (e.g., ±10 nm tolerance).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.